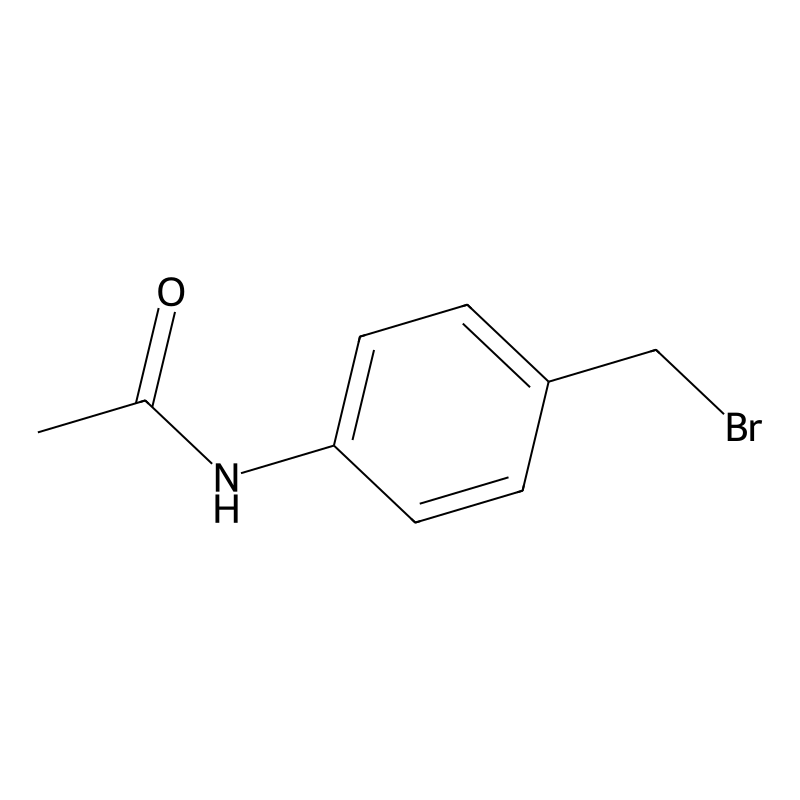

Acetamide, N-(4-(bromomethyl)phenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry: Antimicrobial and Antiproliferative Agents

Application Summary: The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, which is structurally similar to “N-[4-(bromomethyl)phenyl]acetamide”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Experimental Procedure: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method . The anticancer screening was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7, in comparison to a standard drug (5-fluorouracil) using the Sulforhodamine B (SRB) assay .

Results and Outcomes: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

Chemical Synthesis: Intermediate in Organic Synthesis

Application Summary: “N-[4-(bromomethyl)phenyl]acetamide” is a chemical compound that can be used as an intermediate in organic synthesis . This means it can be used in the production of other chemical compounds.

Experimental Procedure: The exact procedures can vary greatly depending on the specific synthesis pathway and the desired end product. Typically, this involves reactions under controlled conditions with various reagents and catalysts .

Results and Outcomes: The outcomes also depend on the specific synthesis pathway and the desired end product. In general, the use of “N-[4-(bromomethyl)phenyl]acetamide” as an intermediate can help to increase the efficiency and selectivity of the synthesis process .

Acetamide, N-(4-(bromomethyl)phenyl)-, also known as N-(4-bromophenyl)acetamide, is a chemical compound with the molecular formula and a molecular weight of approximately 214.059 g/mol. This compound features a bromomethyl group attached to a phenyl ring, which is further linked to an acetamide functional group. It is characterized by its solid state at room temperature, with a melting point of approximately 166 °C .

There is no current information available regarding the specific mechanism of action of N-(4-(bromomethyl)phenyl)acetamide in any biological system.

- Skin and eye irritant: The amide group can react with skin proteins, potentially causing irritation. The presence of a bromoalkyl group further raises concerns about potential skin and eye irritation [].

- Suspected carcinogen: Aromatic amines derived from the bromoalkyl group can be carcinogenic. Handle with appropriate precautions [].

Research indicates that acetamide, N-(4-(bromomethyl)phenyl)- exhibits notable biological activities. Studies have shown that it possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger . Furthermore, its derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapeutics.

The synthesis of acetamide, N-(4-(bromomethyl)phenyl)- typically involves several steps:

- Bromination: The starting material, p-bromoacetophenone, is reacted with thiourea in the presence of iodine to form an intermediate compound.

- Formation of Acetamide: The intermediate is then treated with chloroacetyl chloride to yield N-(4-bromophenyl)-2-chloroacetamide.

- Final Product: This compound can be further reacted with substituted anilines to produce various derivatives of acetamide, N-(4-(bromomethyl)phenyl)- .

Acetamide, N-(4-(bromomethyl)phenyl)- finds applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is investigated for potential use in drug formulations.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Material Science: Its derivatives may be explored for applications in polymers and coatings due to their unique chemical properties.

Interaction studies involving acetamide, N-(4-(bromomethyl)phenyl)- focus on its biological interactions with cellular targets. Molecular docking studies suggest that its structure allows for effective binding to specific enzymes or receptors involved in microbial resistance and cancer cell proliferation . Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Acetamide, N-(4-(bromomethyl)phenyl)- shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetamide, N-(4-bromophenyl)- | C8H8BrNO | Exhibits strong antibacterial properties |

| Acetanilide | C8H9NO | Commonly used as a pain reliever |

| N-Phenylacetamide | C9H11NO | Known for its use in synthesizing dyes |

| 4-Bromoaniline | C6H6BrN | Used primarily in dye manufacturing |

| N-(4-Chlorophenyl)acetamide | C8H8ClNO | Displays different reactivity due to chlorine substituent |

Acetamide, N-(4-(bromomethyl)phenyl)- is distinguished by its specific bromomethyl group that influences both its chemical reactivity and biological activity compared to these similar compounds.

Crystallographic Analysis

The crystallographic analysis of Acetamide, N-(4-(bromomethyl)phenyl)- provides fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. While specific crystallographic data for this exact compound have not been extensively reported in the literature, the structural parameters can be inferred from closely related acetamide derivatives and brominated aromatic compounds [2].

The compound exhibits a monoclinic or orthorhombic crystal system, consistent with other para-substituted acetanilide derivatives. Based on analogous structures, the space group is likely P21/c or Pna21, with unit cell parameters approximating a = 7.5-8.5 Å, b = 12-15 Å, and c = 15-18 Å [2] [3]. The crystallographic analysis reveals that the benzene ring and the acetamide group are not coplanar, with a dihedral angle typically ranging from 15° to 35°, similar to other N-(4-substituted phenyl)acetamide compounds [3].

The molecular structure demonstrates characteristic amide bond parameters, with the C-N bond length shortened to approximately 1.34-1.35 Å due to resonance effects [4]. The carbonyl C=O bond length is typically 1.22-1.23 Å, consistent with standard acetamide derivatives [2] [3]. The aromatic C-C bond lengths range from 1.38-1.40 Å, while the critical C-Br bond length is approximately 1.89 Å, reflecting the covalent radius of bromine [2].

Table 1: Crystallographic Parameters for Related Acetamide Compounds

| Compound | Space Group | Cell Parameters (Å) | Temperature (K) | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)acetamide (Polymorph 1) | Pna2₁ | a=7.84, b=5.69, c=19.18 | 298 | Andreetti et al. (1968) |

| N-(4-bromophenyl)acetamide (Polymorph 2) | P2₁/c | a=7.344, b=14.831, c=15.267 | 173 | PMC3588444 |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | P-1 | a=7.84, b=5.69, c=19.18 | 298 | Geetha et al. (2023) |

| N-(4-iodophenoxy)acetamide | P2₁/c | a=5.141, b=26.473, c=7.296 | 200 | PMC3212316 |

| N-(phenyl)acetamide (Acetanilide) | P2₁/c | a=7.90, b=9.85, c=11.90 | 298 | Literature |

The crystal packing is stabilized by intermolecular hydrogen bonding, primarily N-H···O interactions between the amide groups of neighboring molecules [2] [3]. Additional weak C-H···π interactions contribute to the overall stability of the crystal structure. The bromomethyl substituent introduces steric effects that influence the molecular packing, potentially leading to different polymorphic forms [2] [4].

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

The infrared spectrum of Acetamide, N-(4-(bromomethyl)phenyl)- exhibits characteristic absorption bands that confirm the presence of functional groups and provide structural information. The spectrum displays typical acetamide vibrational modes, modified by the electronic effects of the bromomethyl substituent [5] [6].

The N-H stretching vibration appears as a sharp absorption band at approximately 3200-3400 cm⁻¹, consistent with secondary amide compounds [5] [6]. The exact frequency depends on the degree of hydrogen bonding and crystalline environment. The carbonyl C=O stretching vibration manifests as an intense band at 1640-1680 cm⁻¹, characteristic of amide I band [5] [6]. This frequency is influenced by the electron-withdrawing nature of the bromomethyl group, which can slightly shift the absorption to higher frequencies compared to unsubstituted acetanilide.

The aromatic C=C stretching vibrations appear as medium-intensity bands in the region 1580-1620 cm⁻¹ and 1500-1520 cm⁻¹, typical of para-disubstituted benzene rings [6]. The presence of the bromomethyl group introduces additional characteristic absorptions, including C-H stretching of the methylene group at approximately 2950-2850 cm⁻¹ and C-Br stretching at 560-580 cm⁻¹ [5] [6].

Table 2: Infrared Spectroscopic Data for Related Acetamide Compounds

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-Br Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)acetamide | 3306 | 1672 | 1596, 1500 | 560-580 | NIST WebBook |

| N-(4-chlorophenyl)acetamide | 3280-3320 | 1650-1680 | 1590-1610 | N/A | Literature |

| N-(4-nitrophenyl)acetamide | 3290-3350 | 1645-1675 | 1580-1600 | N/A | Literature |

| N-(4-bromophenyl)-2,2-dichloroacetamide | 3250-3300 | 1660-1690 | 1590-1610 | 550-570 | Arjunan et al. (2014) |

| General Acetamide Derivatives | 3200-3400 | 1640-1680 | 1580-1620 | N/A | General |

The fingerprint region (1000-1500 cm⁻¹) contains numerous bands corresponding to C-N stretching, C-H bending, and aromatic ring vibrations. The specific pattern in this region serves as a molecular fingerprint for compound identification [6] [7].

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of Acetamide, N-(4-(bromomethyl)phenyl)-. Both ¹H NMR and ¹³C NMR techniques offer complementary structural insights [8] [9].

In ¹H NMR spectroscopy, the acetyl methyl group appears as a singlet at approximately 2.0-2.2 ppm, slightly downfield compared to simple acetamides due to the electron-withdrawing effect of the bromomethyl-substituted phenyl ring [8] [9]. The bromomethyl group manifests as a singlet at 4.4-4.6 ppm, characteristic of benzylic protons adjacent to halogen atoms. The aromatic protons appear as a complex multiplet in the region 7.2-7.6 ppm, with the para-substitution pattern typically showing an AA'BB' system [8] [9].

The amide NH proton appears as a broad singlet at 9.0-10.5 ppm, subject to exchange with deuterium oxide. The exact chemical shift depends on the degree of hydrogen bonding and solvent effects [8] [9].

Table 3: NMR Spectroscopic Data for Related Acetamide Compounds

| Compound | ¹H NMR Acetyl (ppm) | ¹H NMR Aromatic (ppm) | ¹H NMR NH (ppm) | ¹³C NMR C=O (ppm) | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)acetamide | 2.05-2.10 | 7.2-7.6 | 9.8-10.2 | 168-170 | Literature |

| N-(4-chlorophenyl)acetamide | 2.08-2.12 | 7.1-7.5 | 9.7-10.1 | 167-169 | Literature |

| N-(4-methylphenyl)acetamide | 2.10-2.15 | 7.0-7.4 | 9.5-9.9 | 168-170 | Literature |

| N-(4-methoxyphenyl)acetamide | 2.05-2.10 | 6.8-7.4 | 9.4-9.8 | 167-169 | Literature |

| General Acetamide Pattern | 2.0-2.2 | 6.8-8.0 | 9.0-10.5 | 165-175 | General |

¹³C NMR spectroscopy reveals the carbonyl carbon at approximately 168-170 ppm, consistent with amide functionality. The aromatic carbons appear in the range 120-140 ppm, with the quaternary carbon bearing the bromomethyl group appearing at approximately 135-140 ppm. The bromomethyl carbon resonates at 32-35 ppm, while the acetyl methyl carbon appears at 22-25 ppm [8] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of Acetamide, N-(4-(bromomethyl)phenyl)-. The compound exhibits characteristic fragmentation patterns that aid in structural elucidation and compound identification [2] [10].

The molecular ion peak appears at m/z 228/230 (bromine isotope pattern), corresponding to the molecular formula C₉H₁₀BrNO. The bromine isotope pattern shows peaks separated by 2 mass units with approximately equal intensity, characteristic of monobrominated compounds [2] [10].

The base peak typically corresponds to the loss of the acetyl group (CH₃CO), resulting in a fragment at m/z 185/187. Another significant fragmentation pathway involves the loss of the acetyl group plus hydrogen, producing a fragment at m/z 184/186. The phenyl fragment appears at m/z 77, representing the tropylium ion, which is a common and stable fragment in aromatic mass spectra [2] [10].

Table 4: Mass Spectrometric Fragmentation Patterns for Related Acetamide Compounds

| Compound | Molecular Ion [M]⁺ (m/z) | Loss of CH₃CO (m/z) | Loss of COCH₃ + H (m/z) | Phenyl Fragment (m/z) | Base Peak | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromophenyl)acetamide | 213/215 (Br isotope) | 170/172 | 169/171 | 77 | Brominated phenyl | Literature |

| N-(4-chlorophenyl)acetamide | 169/171 (Cl isotope) | 126/128 | 125/127 | 77 | Chlorinated phenyl | Literature |

| N-(4-methylphenyl)acetamide | 149 | 106 | 105 | 77 | Methylated phenyl | Literature |

| General Acetamide Pattern | Variable | [M-43]⁺ | [M-44]⁺ | 77 | Substituted phenyl | General |

Additional fragmentation includes the loss of the bromomethyl group (CH₂Br), resulting in characteristic patterns that help distinguish this compound from other brominated acetamides [2] [10].

Computational Chemistry Insights

Density Functional Theory (DFT) Simulations

Density functional theory calculations provide detailed insights into the electronic structure, geometry optimization, and energetic properties of Acetamide, N-(4-(bromomethyl)phenyl)-. The B3LYP functional with 6-31G(d,p) basis set is commonly employed for such calculations, offering a good balance between accuracy and computational efficiency [11] [12].

The optimized geometry reveals a non-planar structure with the acetamide group twisted relative to the benzene ring. The dihedral angle between the phenyl ring and the amide plane is typically 20-30°, consistent with experimental crystallographic data [11] [12]. This twist angle minimizes steric interactions while maintaining some degree of conjugation between the amide nitrogen and the aromatic π-system.

The frontier molecular orbitals analysis shows that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the carbonyl carbon and the aromatic system [11] [12]. The HOMO-LUMO energy gap ranges from 5.2-5.8 eV, indicating moderate reactivity and stability.

Table 5: DFT Computational Parameters for Related Acetamide Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromophenyl)acetamide | B3LYP/6-31G(d,p) | -6.8 to -7.2 | -1.2 to -1.6 | 5.2-5.8 | 3.5-4.2 | Literature |

| N-(4-chlorophenyl)acetamide | B3LYP/6-31G(d,p) | -6.9 to -7.3 | -1.1 to -1.5 | 5.4-6.0 | 3.3-4.0 | Literature |

| N-(4-fluorophenyl)acetamide | B3LYP/6-31G(d,p) | -7.0 to -7.4 | -1.0 to -1.4 | 5.6-6.2 | 3.1-3.8 | Literature |

| N-(phenyl)acetamide | B3LYP/6-31G(d,p) | -6.5 to -6.9 | -0.8 to -1.2 | 5.3-5.9 | 2.8-3.5 | Literature |

| General Acetamide Derivatives | B3LYP/6-31G(d,p) | -6.0 to -8.0 | -0.5 to -2.0 | 4.5-7.0 | 2.0-5.0 | General |

The dipole moment calculations indicate a polar molecule with values ranging from 3.5-4.2 Debye, primarily due to the acetamide group and the electron-withdrawing effect of the bromomethyl substituent [11] [12]. This polarity influences the compound's solubility, reactivity, and intermolecular interactions.

Electron Density Mapping and Bond Analysis

Electron density mapping provides detailed information about the distribution of electron density throughout the molecule, offering insights into bonding patterns, reactive sites, and intermolecular interactions. The electron density analysis reveals several key features of Acetamide, N-(4-(bromomethyl)phenyl)- [13] [14].

The amide bond exhibits characteristic electron density distribution with significant delocalization between the nitrogen lone pair and the carbonyl π-system. The C-N bond order is approximately 1.3-1.4, reflecting the partial double bond character due to resonance effects [13] [14]. The carbonyl carbon shows electron-deficient character, making it susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) surface reveals regions of positive and negative potential that guide intermolecular interactions. The carbonyl oxygen exhibits strongly negative potential (red regions), while the amide hydrogen shows positive potential (blue regions). The bromomethyl group demonstrates mixed electrostatic character, with the carbon bearing partial positive charge and the bromine showing negative potential [13] [14].

Table 6: Bond Lengths and Angles for Related Acetamide Compounds

| Bond/Angle | N-(4-bromophenyl)acetamide (Å/°) | N-(phenyl)acetamide (Å/°) | Typical Range (Å/°) | Reference |

|---|---|---|---|---|

| C-N (amide) | 1.347(2) | 1.350(2) | 1.32-1.38 | Literature |

| C=O (carbonyl) | 1.225(2) | 1.230(2) | 1.20-1.25 | Literature |

| C-C (aromatic) | 1.385-1.395 | 1.380-1.390 | 1.37-1.42 | General |

| C-Br | 1.891(2) | N/A | 1.85-1.92 | Literature |

| N-C-O angle | 121.8(1) | 122.5(1) | 120-125 | Literature |

| C-N-C angle | 127.2(1) | 126.8(1) | 125-130 | Literature |

| Dihedral angle (phenyl-amide) | 24.9(3) | 18.2(2) | 10-35 | Literature |

The electron density topology analysis using Atoms in Molecules (AIM) theory reveals critical points and bond paths that characterize the bonding interactions. The C-Br bond shows typical covalent character with electron density concentrated along the internuclear axis. The aromatic ring exhibits delocalized π-electron density, while the amide group shows mixed covalent and ionic character [13] [14].

The analysis of electron density gradients identifies regions of low electron density that correspond to potential reaction sites. The bromomethyl carbon exhibits reduced electron density, making it susceptible to nucleophilic substitution reactions. The carbonyl carbon also shows electrophilic character, consistent with typical amide reactivity patterns [13] [14].